N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide
Brand Name: Vulcanchem
CAS No.: 1021050-67-8
VCID: VC6600040
InChI: InChI=1S/C21H22N4O4S/c1-4-20(26)22-16-7-9-17(10-8-16)30(27,28)25-19-13-15(6-5-14(19)2)18-11-12-21(29-3)24-23-18/h5-13,25H,4H2,1-3H3,(H,22,26)
SMILES: CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NN=C(C=C3)OC)C
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.49

N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide

CAS No.: 1021050-67-8

Cat. No.: VC6600040

Molecular Formula: C21H22N4O4S

Molecular Weight: 426.49

* For research use only. Not for human or veterinary use.

N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide - 1021050-67-8

Specification

CAS No. 1021050-67-8
Molecular Formula C21H22N4O4S
Molecular Weight 426.49
IUPAC Name N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C21H22N4O4S/c1-4-20(26)22-16-7-9-17(10-8-16)30(27,28)25-19-13-15(6-5-14(19)2)18-11-12-21(29-3)24-23-18/h5-13,25H,4H2,1-3H3,(H,22,26)
Standard InChI Key DBHKZMQSFSXVDQ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NN=C(C=C3)OC)C

Introduction

N-(4-(N-(5-(6-Methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide is a complex organic compound that incorporates functional groups such as sulfonamide and pyridazine moieties. These structural features suggest potential applications in medicinal chemistry, particularly in fields like anti-inflammatory, anticancer, or antimicrobial drug development. This article provides an in-depth analysis of the compound's structure, synthesis, properties, and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions starting with the functionalization of the pyridazine ring and subsequent coupling with sulfonamide derivatives. Below is a generalized pathway:

  • Preparation of Pyridazine Derivative:

    • Methoxypyridazine is synthesized via selective substitution reactions.

    • Functionalization at the 3-position of the pyridazine ring is achieved using electrophilic reagents.

  • Formation of Sulfonamide Linkage:

    • A sulfonyl chloride derivative reacts with an amine group on a substituted phenyl ring to form the sulfonamide bond.

  • Coupling with Propionamide:

    • The final step involves amidation to introduce the propionamide group at the terminal phenyl ring.

Biological Activity and Applications

Compounds containing sulfonamide and pyridazine moieties are well-documented for their pharmacological properties:

  • Anti-inflammatory Potential:

    • Sulfonamides are known inhibitors of cyclooxygenase enzymes (COX), which play a key role in inflammation pathways .

  • Anticancer Activity:

    • Pyridazine derivatives have been studied for their ability to inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .

  • Antimicrobial Properties:

    • Sulfonamides exhibit broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

While specific biological data for this compound are lacking, its structural similarity to other bioactive molecules suggests it could exhibit similar pharmacological effects.

Analytical Data

The characterization of this compound relies on advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyIdentification of functional groups and structure
Mass SpectrometryDetermination of molecular weight
IR SpectroscopyDetection of characteristic bonds (e.g., C=O, S=O)

Challenges and Future Research

Despite its promising structure, several challenges remain:

  • Limited availability of experimental data specific to this compound.

  • Need for detailed pharmacokinetic and toxicological studies to assess its safety profile.

Future research could focus on synthesizing analogs to optimize biological activity and exploring its mechanism of action in disease models.

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